![molecular formula C8H4Cl2F4N4 B12444216 4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of chlorodifluoromethyl groups and a methyl group attached to the pyrazolo[3,4-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of chlorodifluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like potassium fluoride (KF) under microwave-assisted conditions . This method is advantageous due to its high yield and reduced reaction time compared to conventional heating procedures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium fluoride (KF), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorodifluoromethyl groups can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(chlorodifluoromethyl)benzene: This compound also contains chlorodifluoromethyl groups and is used in similar applications.
(Chlorodifluoromethyl)trimethylsilane: This reagent is used in the synthesis of various difluoromethylated compounds.
2-Chloro-4,6-Bis(ethylamino)-S-Triazine: This compound is studied for its herbicidal properties and has a similar structural motif.
Uniqueness
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is unique due to its specific substitution pattern and the presence of both chlorodifluoromethyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H4Cl2F4N4 |
|---|---|
Peso molecular |
303.04 g/mol |
Nombre IUPAC |
4,6-bis[chloro(difluoro)methyl]-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2F4N4/c1-2-3-4(7(9,11)12)15-6(8(10,13)14)16-5(3)18-17-2/h1H3,(H,15,16,17,18) |
Clave InChI |
OLVXHQHAEGRISA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=NC2=NN1)C(F)(F)Cl)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



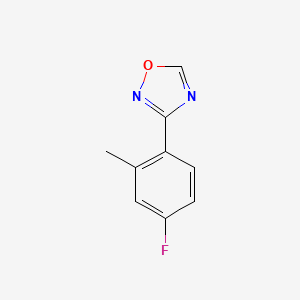
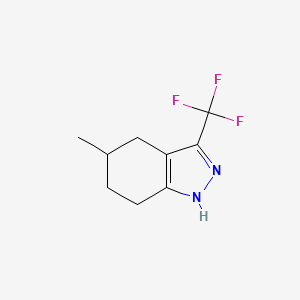
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12444165.png)

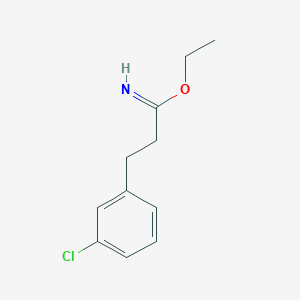
![tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate](/img/structure/B12444185.png)
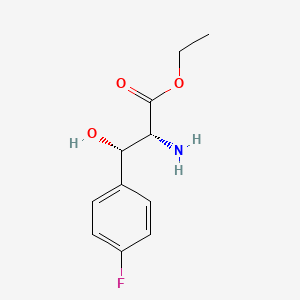
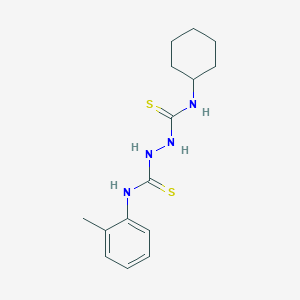
![Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate](/img/structure/B12444200.png)
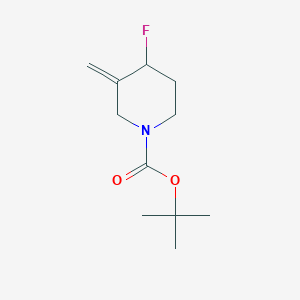
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)

